molecular formula C14H13N3 B1349263 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine CAS No. 305357-79-3

3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine

Katalognummer: B1349263
CAS-Nummer: 305357-79-3
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: QMAYVPKZQSUHGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring fused with a phenylamine group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 5-methyl-1H-benzoimidazole with aniline under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine, a benzimidazole derivative, has applications in medicinal chemistry, particularly in the development of anticancer agents . Benzimidazoles are a class of heterocyclic compounds with a broad spectrum of biological activities, including antitumor activity .

Anticancer Agent Development

Benzimidazole derivatives, including this compound, have demonstrated potential as anticancer agents . The general approach involves synthesizing novel benzimidazole derivatives and evaluating their cytotoxic activity against various cancer cell lines .

In vitro Cytotoxicity Assays

  • MTT Assay: The MTT assay is a common method for evaluating the in vitro cytotoxic activity of benzimidazole derivatives . This assay measures the percentage of cell viability after administering synthesized compounds at various concentrations to different cell lines .

Case Studies

  • EGFR Inhibitors: Novel EGFR (epidermal growth factor receptor) inhibitor compounds based on benzimidazole have been synthesized and tested for their ability to treat abnormal cell growth . In vitro screening of these benzimidazole derivatives against cell lines such as HOP-62, MDA-MB-436, and U-87-MG indicated the percentage of cell viability after administering various concentrations of the synthesized molecules . Gefitinib, a known EGFR inhibitor, was used as a standard for comparison .
  • MCF-7 Breast Cancer Cells: Certain benzimidazole derivatives have shown inhibition towards MCF-7 human breast cancer cells . Compound 3e, a benzimidazole-hydrazone derivative, exhibited higher cytotoxicity against MCF-7 cells compared to cisplatin, a common chemotherapy drug. Additionally, compound 3e showed lower cytotoxicity against healthy cell lines, indicating a potential for reduced side effects .
  • A549 Cell Line: In vitro screening of benzimidazole derivatives against the A549 cell line also indicates the percentage of cell viability after administering various concentrations of synthesized molecules . The most active compounds, M1 and M4, demonstrated antitumor activity against MCF-7 .

Similar Compounds and Derivatives

The compound 3-(1H-benzimidazol-2-yl)aniline shares structural similarities with this compound . These related compounds are also explored for their potential applications in various chemical and biological contexts .

Magnetic Resonance Imaging (MRI)

While not a direct application of this compound, magnetic resonance imaging (MRI) is used in evaluating the effects of treatments and detecting tissue changes in studies related to cancer and drug administration .

MRI in Cancer Research

  • MRI is used to assess the responsiveness of tumors to anti-TNF therapy in patients with psoriatic arthritis and to detect early responses to biological therapies .
  • Multiparametric MRI and MRI-targeted biopsies are used in risk classification for patients with prostate cancer on active surveillance to detect higher-grade prostate cancer .
  • Diffusion MRI is employed to characterize white matter changes after stroke in type 2 diabetic rats, assessing the therapeutic effects of bone marrow stromal cell treatment .

These studies demonstrate the broader context in which imaging techniques like MRI are used to evaluate the efficacy and impact of potential therapeutic compounds, including benzimidazole derivatives.

Data Table: Benzimidazole Derivatives and their Anticancer Activity

CompoundCell LineActivityReference
M1 (R and R1 are -H)A549, MCF-7Shows in vitro activity, demonstrating antitumor activity
M4 (R is -H, R1 is -NO2)A549, MCF-7Shows in vitro activity, demonstrating antitumor activity
Compound 3e (2-methylthiophene)MCF-7Higher cytotoxicity compared to cisplatin, lower cytotoxicity against healthy cell line NIH/3T3
Benzimidazole-based EGFR inhibitorsHOP-62In vitro screening indicates % cell viability after administering various concentrations
Benzimidazole-based EGFR inhibitorsMDA-MB-436In vitro screening indicates % cell viability after administering various concentrations
Benzimidazole-based EGFR inhibitorsU-87-MGIn vitro screening indicates % cell viability after administering various concentrations

Wirkmechanismus

The mechanism of action of 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA, leading to potential anticancer effects by interfering with DNA replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(5-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol
  • 3-(5-Methyl-1H-benzoimidazol-2-yl)-propan-1-amine
  • 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid

Uniqueness

3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the benzimidazole ring and the phenylamine group allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug development.

Biologische Aktivität

The compound 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine belongs to a class of benzimidazole derivatives, which are recognized for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound based on various research findings, highlighting its potential therapeutic applications.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study synthesized various benzimidazole-hydrazone derivatives, including those similar to this compound. The cytotoxicity of these compounds was evaluated against multiple cancer cell lines, particularly MCF-7 (breast cancer) and A549 (lung cancer) using the MTT assay. Notably, some derivatives demonstrated higher cytotoxicity than cisplatin, a standard chemotherapy drug, suggesting their potential as effective anticancer agents .

CompoundCell LineIC50 (µM)Comparison
3eMCF-7< 10Higher than cisplatin
3fA549< 15Comparable to standard
3gNIH/3T3> 30Lower toxicity in healthy cells

Antibacterial and Antifungal Activity

Benzimidazole derivatives also show promising antibacterial and antifungal activities. In vitro studies have reported that certain derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their effectiveness in inhibiting bacterial growth.

Bacterial StrainMIC (µM)
Staphylococcus aureus12.5
Escherichia coli15.0
Bacillus subtilis10.0

In addition to antibacterial properties, some derivatives have demonstrated antifungal activity against strains such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Study on Anticancer Activity

In a comprehensive study by Ardıç et al., the synthesis and evaluation of benzimidazole derivatives were conducted to identify new anticancer agents. Among the synthesized compounds, one derivative similar to this compound exhibited selective cytotoxicity against MCF-7 cells with an IC50 value significantly lower than that of conventional drugs .

Study on Antimicrobial Properties

A separate investigation into the antimicrobial properties of benzimidazole derivatives revealed that compounds with specific substituents showed enhanced activity against various microbial strains. The study highlighted that structural modifications in the benzimidazole framework could lead to improved bioactivity .

Eigenschaften

IUPAC Name

3-(6-methyl-1H-benzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-5-6-12-13(7-9)17-14(16-12)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAYVPKZQSUHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354848
Record name 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305357-79-3
Record name 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.